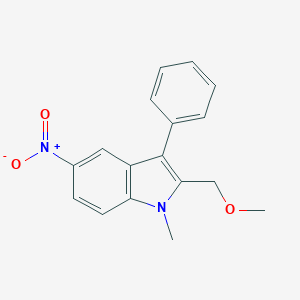
2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound’s structure includes a methoxymethyl group, a methyl group, a nitro group, and a phenyl group attached to the indole core, making it a versatile molecule for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole core. The methoxymethyl and nitro groups can be introduced through subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis, starting from readily available starting materials. The process typically includes nitration, methylation, and methoxymethylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the methoxymethyl group to a hydroxyl group.
Reduction: Formation of 2-(aminomethyl)-1-methyl-5-nitro-3-phenyl-1H-indole.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic or toxic effects.
類似化合物との比較
Similar Compounds
2-(methoxymethyl)-1-methyl-3-phenyl-1H-indole: Lacks the nitro group, which may result in different biological activities.
2-(methoxymethyl)-1-methyl-5-nitro-1H-indole: Lacks the phenyl group, which may affect its binding affinity to molecular targets.
1-methyl-5-nitro-3-phenyl-1H-indole: Lacks the methoxymethyl group, which may influence its solubility and reactivity.
Uniqueness
2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole is unique due to the presence of all four functional groups, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these groups allows for a wide range of modifications and applications in various fields of research and industry.
特性
分子式 |
C17H16N2O3 |
|---|---|
分子量 |
296.32g/mol |
IUPAC名 |
2-(methoxymethyl)-1-methyl-5-nitro-3-phenylindole |
InChI |
InChI=1S/C17H16N2O3/c1-18-15-9-8-13(19(20)21)10-14(15)17(16(18)11-22-2)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChIキー |
XIGFCTDYKQUJCT-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1COC)C3=CC=CC=C3 |
正規SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1COC)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















